![molecular formula C15H15NO2 B1344611 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid CAS No. 144653-45-2](/img/structure/B1344611.png)
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid
货号 B1344611
CAS 编号:
144653-45-2
分子量: 241.28 g/mol
InChI 键: URQKONWODPRUBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1,1’-Biphenyl]-4-ylamino)propanoic acid is a chemical compound . The compound is related to 3-aminopropanoic acid, which has the molecular formula C3H7NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of related compounds like propanoic acid can be represented two-dimensionally through the regular line structure or Lewis structure . It can also be represented three-dimensionally .Chemical Reactions Analysis
The chemical reactions of related compounds like propanoic acid involve typical acid-base reactions, releasing hydrogen ions in aqueous solutions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like propanoic acid include a three-carbon structure formed by a carboxyl group (-COOH). It is a weak acid that does not completely ionize in water .科学研究应用
Application 1: Ethylenation of Aldehydes
- Summary of Application : This research focuses on the synthesis of 3-propanaldehydes through a five-step process from aldehydes . Aryl-3-propanaldehydes have demonstrated themselves as synthetically useful in the synthesis of natural products, chiral tetrahydroquinolines, chemosensors, and in the perfume industry .
- Methods of Application : Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives . The -propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidised to target 3-propanal derivatives .
- Results or Outcomes : The synthesis of condensation products para-nitro, para-dimethylamino and para-methoxy could be achieved via the literature reported Knoevenagel condensation of aldehydes with Meldrum’s acid in 74–87% yields .
Application 2: Fermentative Production of Propionic Acid
- Summary of Application : Propionic acid is an important organic acid with wide industrial applications, especially in the food industry . It is currently produced from petrochemicals via chemical routes . Increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products have led to interest in fermentative production of propionic acid .
- Methods of Application : The present review focuses on bacterial producers of propionic acid and promising sources of substrates as carbon sources . Emphasis is placed on assessing the capacity of propionibacteria and the various approaches pursued in an effort to improve their performance through metabolic engineering .
- Results or Outcomes : A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid .
Application 3: Food Industry
- Summary of Application : Propanoic acid is commonly used as a food preservative, especially in bread and other baked goods . It helps prevent mold and bacterial growth, thereby extending shelf life .
- Methods of Application : Propanoic acid is added to food products during the manufacturing process to inhibit the growth of molds and some bacteria .
- Results or Outcomes : The use of propanoic acid as a food preservative helps to extend the shelf life of food products, reducing food waste and enhancing food safety .
Application 4: Agriculture
- Summary of Application : Propanoic acid is used as a mold inhibitor in animal feeds .
- Methods of Application : It is added to animal feeds to prevent the growth of mold .
- Results or Outcomes : The use of propanoic acid in animal feeds helps to maintain the quality of the feed, contributing to the health and productivity of livestock .
Application 5: Pharmaceuticals
- Summary of Application : Propanoic acid serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application : Propanoic acid is incorporated into the formulation of certain pharmaceutical products, where it contributes to their antibacterial properties .
- Results or Outcomes : The inclusion of propanoic acid in pharmaceutical formulations enhances their effectiveness in treating certain skin infections .
Application 6: Production of Polymers
- Summary of Application : Propanoic acid is primarily used in the production of polymers .
- Methods of Application : It is used as a monomer or a building block in the synthesis of certain types of polymers .
- Results or Outcomes : The use of propanoic acid in polymer production contributes to the properties of the resulting polymers, which find applications in various industries .
Application 7: Antimicrobial Agents
- Summary of Application : Propionic acid and its derivatives are used as antimicrobial agents for a broad spectrum of microorganisms .
- Methods of Application : They are incorporated into various products to inhibit the growth of microorganisms .
- Results or Outcomes : The use of propionic acid and its derivatives as antimicrobial agents helps to prevent the growth of harmful microorganisms, contributing to the safety and longevity of products .
Application 8: Anti-inflammatory Substance
- Summary of Application : Propionic acid exhibits analgesic and antipyretic properties, making it a valuable substance in the treatment of inflammation .
- Methods of Application : It is used in the formulation of certain pharmaceutical products, where it contributes to their anti-inflammatory properties .
- Results or Outcomes : The inclusion of propionic acid in pharmaceutical formulations enhances their effectiveness in treating inflammation .
Application 9: Herbicides
- Summary of Application : Propionic acid is used in the production of herbicides, controlling both monocotyledonous and dicotyledonous plants .
- Methods of Application : It is incorporated into the formulation of certain herbicides .
- Results or Outcomes : The use of propionic acid in herbicides contributes to their effectiveness in controlling unwanted plant growth .
Application 10: Artificial Flavors and Fragrances
- Summary of Application : Propionic acid is used in the production of artificial flavors and fragrances .
- Methods of Application : It is incorporated into the formulation of certain food products and perfumes .
- Results or Outcomes : The inclusion of propionic acid in these products contributes to their flavor and fragrance profiles .
Application 11: Precursors of Cellulose Acetate Propionate (CAP)
- Summary of Application : Propionic acid is used in the production of cellulose acetate propionate (CAP), a type of polymer .
- Methods of Application : It is used as a monomer or a building block in the synthesis of CAP .
- Results or Outcomes : The use of propionic acid in CAP production contributes to the properties of the resulting polymers, which find applications in various industries .
安全和危害
属性
IUPAC Name |
3-(4-phenylanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQKONWODPRUBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628894 |
Source


|
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-ylamino)propanoic acid | |
CAS RN |
144653-45-2 |
Source


|
| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-bromo-N-(4-fluorophenyl)butanamide
1119452-35-5
2-bromo-N-(2-phenylethyl)butanamide
1119453-00-7
1-(2-Bromobutanoyl)-4-methylpiperazine
1119453-01-8
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine
1132675-33-2



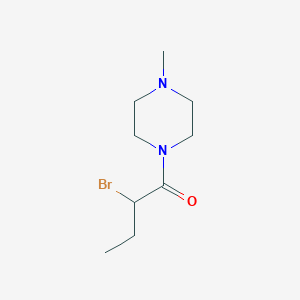

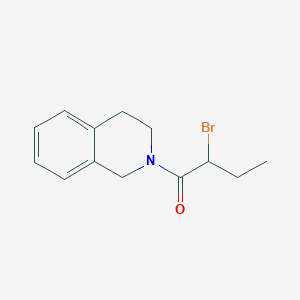


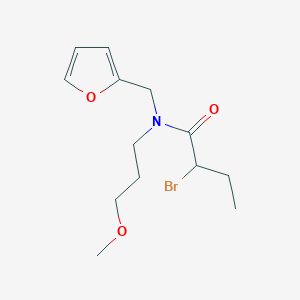
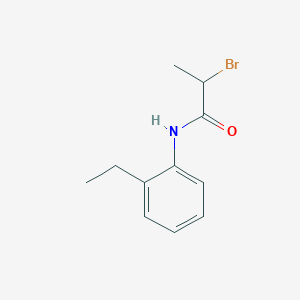
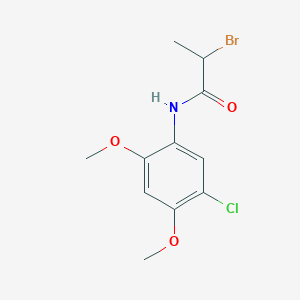
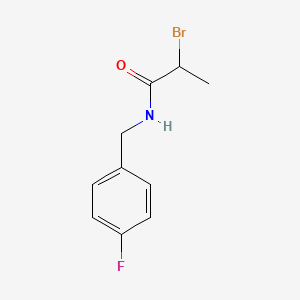
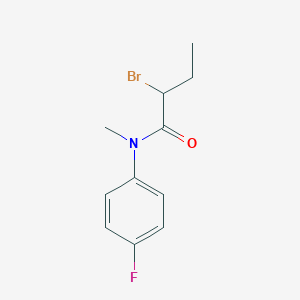
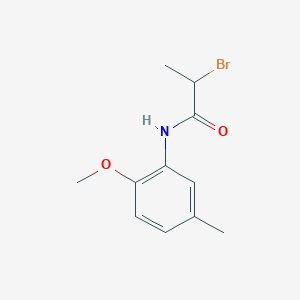
![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)